2,3,4-Trimethylheptane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

52896-95-4 |

|---|---|

分子式 |

C10H22 |

分子量 |

142.28 g/mol |

IUPAC名 |

2,3,4-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-6-7-9(4)10(5)8(2)3/h8-10H,6-7H2,1-5H3 |

InChIキー |

UVVYAKOLFKEZEE-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)C(C)C(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,4-trimethylheptane. The information is presented to support research, scientific analysis, and applications within drug development where such branched alkanes may be used as solvents or reference compounds.

Chemical Identity and Structure

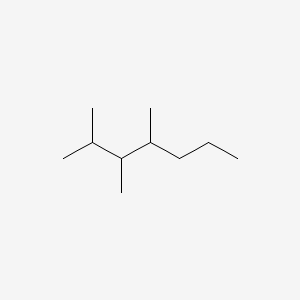

This compound is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents at the second, third, and fourth carbon positions. This compound is a colorless liquid with a characteristic odor.[4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 52896-95-4[1][2][3] |

| Molecular Formula | C10H22[1][2][3] |

| InChI | InChI=1S/C10H22/c1-6-7-9(4)10(5)8(2)3/h8-10H,6-7H2,1-5H3[1] |

| InChIKey | UVVYAKOLFKEZEE-UHFFFAOYSA-N[1][2][3] |

| Canonical SMILES | CCCC(C)C(C)C(C)C[1] |

| Synonyms | Heptane, 2,3,4-trimethyl-[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application as a reference fuel and solvent.[4]

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 142.28 g/mol [1][5][6] |

| Boiling Point | 159.91°C[6] |

| Melting Point | -53.99°C[6][7] |

| Density | 0.7450 g/cm³[6] |

| Refractive Index | 1.4172[6] |

| Henry's Law Constant | 0.00014 mol/(kg*bar) at 298.15 K[8][9] |

| Water Solubility | Log10 of Water solubility in mol/l (log10WS) is a relevant parameter.[10] |

| Octanol/Water Partition Coefficient | A key indicator of lipophilicity.[10] |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of liquid hydrocarbons like this compound are outlined below.

3.1. Boiling Point Determination (Capillary Method)

The capillary method is a common technique for determining the boiling point of a liquid sample.[11]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and sample of this compound.[12]

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently.[12]

-

As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

When the temperature exceeds the boiling point of the sample, a continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[11]

-

3.2. Density Determination of Liquid Hydrocarbons

The density of a liquid hydrocarbon can be determined using a hydrometer or a pycnometer. The Standing-Katz method is a well-established correlation for predicting liquid densities of hydrocarbon systems.[13]

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with distilled water and placed in the water bath at a known temperature until it reaches thermal equilibrium. The weight is recorded.

-

The process is repeated with this compound.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

-

Logical Relationships and Experimental Workflows

As this compound is primarily a reference compound and solvent, it is not typically involved in biological signaling pathways. The following diagram illustrates a logical workflow for the experimental determination of its boiling point.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | C10H22 | CID 93280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 2,3,4-trimethyl- [webbook.nist.gov]

- 3. Heptane, 2,3,4-trimethyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. Heptane, 2,3,4-trimethyl-, threo | C10H22 | CID 6430992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound. | 52896-95-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Heptane, 2,3,4-trimethyl- [webbook.nist.gov]

- 9. Heptane, 2,3,4-trimethyl- [webbook.nist.gov]

- 10. Heptane, 2,3,4-trimethyl- (CAS 52896-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. onepetro.org [onepetro.org]

An In-depth Technical Guide to the Molecular Structure and Isomerism of 2,3,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and isomerism of 2,3,4-trimethylheptane (C₁₀H₂₂), a branched alkane of interest in various fields of chemical research. This document details the molecule's structural features, explores its constitutional and stereoisomerism, and presents relevant physicochemical data and analytical methodologies.

Molecular Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂ and a molecular weight of approximately 142.28 g/mol .[1][2][3] Its IUPAC name clearly defines its structure: a seven-carbon heptane (B126788) chain with three methyl group substituents at the second, third, and fourth carbon atoms.

Key Identifiers:

-

IUPAC Name: this compound

The arrangement of the methyl groups along the heptane backbone gives rise to significant structural complexity, leading to various isomeric forms.

Isomerism in this compound

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This compound exhibits both constitutional isomerism and stereoisomerism.

Constitutional Isomerism

Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity of atoms. The molecular formula C₁₀H₂₂ corresponds to a total of 75 constitutional isomers. This compound is one of these branched alkane isomers.

Stereoisomerism

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound possesses chiral centers, leading to the existence of multiple stereoisomers.

A chiral center is a carbon atom that is bonded to four different groups. In the this compound molecule, the carbon atoms at positions 3 and 4 are chiral centers. The carbon at position 2 is not a chiral center as it is bonded to two identical methyl groups (the one at position 1 and the substituent).

dot

Caption: Chiral centers in this compound.

With two chiral centers, a maximum of 2² = 4 stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. The stereoisomers are often referred to by the relative stereochemical descriptors erythro and threo.[1][4] The erythro and threo nomenclature is used to describe diastereomers with two adjacent chiral centers.

The specific configurations of the stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) system. Based on the IUPAC name for the threo form, the likely configurations are:

-

(3R, 4R)-2,3,4-trimethylheptane and (3S, 4S)-2,3,4-trimethylheptane (one pair of enantiomers - threo)

-

(3R, 4S)-2,3,4-trimethylheptane and (3S, 4R)-2,3,4-trimethylheptane (the other pair of enantiomers - erythro)

dot

Caption: Stereoisomeric relationships of this compound.

Physicochemical Properties

The physical and chemical properties of the individual stereoisomers of this compound are expected to differ slightly. While comprehensive experimental data for each pure stereoisomer is scarce in publicly available literature, data for the mixture and computed values provide useful estimates.

| Property | Value (for mixture or computed) | Reference |

| Molecular Weight | 142.28 g/mol | [2][3] |

| Boiling Point | 165-167 °C (for the mixture) | |

| Density | ~ 0.74 g/cm³ (for the mixture) | |

| Kovats Retention Index | 933 (Standard non-polar) | |

| 933, 933.4, 934 (Semi-standard non-polar) | [5] | |

| 933.7 (threo, Semi-standard non-polar) | [6] |

Note: Access to comprehensive, critically evaluated experimental data for individual stereoisomers may require subscription to specialized databases such as the NIST/TRC Web Thermo Tables.[7]

Experimental Protocols

The separation and identification of the stereoisomers of this compound are crucial for their individual study and application. Gas chromatography and spectroscopic methods are key analytical techniques.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful technique for separating volatile compounds like branched alkanes. The separation of stereoisomers often requires the use of chiral stationary phases.

General Protocol for GC Analysis of Branched Alkanes:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A high-resolution capillary column is essential. For separating stereoisomers, a chiral stationary phase (e.g., based on cyclodextrins) is often necessary. For general analysis of branched alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane) on a long column (e.g., 50-100 m) can provide good resolution.

-

Carrier Gas: Helium or hydrogen.

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL.

-

Temperature Program: An optimized temperature program is crucial for achieving good separation. A typical program might start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 200-250 °C) at a controlled rate (e.g., 2-5 °C/min).

-

Detector: FID for quantification or MS for identification based on fragmentation patterns.

dot

Caption: General workflow for GC analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically similar methyl and methylene (B1212753) groups. The diastereotopic protons in the methylene groups and the coupling between adjacent methine protons would lead to complex splitting patterns. High-field NMR would be necessary for complete resolution and assignment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Due to the chirality, all ten carbon atoms are expected to be chemically non-equivalent in the chiral stereoisomers, leading to ten distinct signals.

General Protocol for NMR Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of the purified isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Referencing: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire the spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

Conclusion

This compound is a structurally complex alkane with significant isomeric diversity. The presence of two chiral centers gives rise to four stereoisomers, which can be challenging to separate and characterize. This guide has provided a foundational understanding of the molecular structure, isomerism, and analytical considerations for this compound. For researchers in drug development and related fields, a thorough understanding of the stereochemistry of such molecules is critical, as different stereoisomers can exhibit distinct biological activities. Further research to obtain and publish detailed experimental data for the individual stereoisomers is warranted to fully unlock their potential in various scientific applications.

References

- 1. Heptane, 2,3,4-trimethyl- [webbook.nist.gov]

- 2. 52896-95-4 CAS MSDS (this compound.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Heptane, 2,3,4-trimethyl- [webbook.nist.gov]

- 5. This compound | C10H22 | CID 93280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heptane, 2,3,4-trimethyl-, threo | C10H22 | CID 6430992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WTT- Under Construction Page [wtt-pro.nist.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 2,3,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,4-trimethylheptane, a branched alkane of interest in various fields of chemical research. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis can be achieved through established and reliable methods of organic chemistry. This document outlines a plausible and detailed multi-step synthetic pathway, including experimental protocols, and presents relevant physicochemical and spectroscopic data in a clear, tabular format. The logical flow of the synthetic process is illustrated using workflow diagrams generated with Graphviz.

Introduction

This compound (C₁₀H₂₂) is a saturated hydrocarbon belonging to the class of branched alkanes.[1] Like its isomers, it finds applications as a reference compound in fuel and combustion studies due to its specific physicochemical properties.[2] The synthesis of such highly branched alkanes is a fundamental exercise in carbon-carbon bond formation and functional group manipulation, providing valuable insights for the construction of more complex molecular architectures.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a three-step process starting from commercially available precursors:

-

Grignard Reaction: Synthesis of the tertiary alcohol, 2,3,4-trimethylheptan-4-ol, through the reaction of a suitable Grignard reagent with a ketone.

-

Dehydration: Elimination of water from the tertiary alcohol to form a mixture of isomeric alkenes, primarily 2,3,4-trimethylhept-3-ene.

-

Hydrogenation: Saturation of the carbon-carbon double bond of the alkene mixture to yield the final product, this compound.

The overall synthetic scheme is depicted below.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound. These are based on established laboratory procedures for similar transformations.[3]

Step 1: Synthesis of 2,3,4-Trimethylheptan-4-ol (Grignard Reaction)

This procedure outlines the formation of a Grignard reagent from 2-bromobutane (B33332) and its subsequent reaction with 3-methyl-2-pentanone.

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

Anhydrous diethyl ether

-

2-Bromobutane

-

3-Methyl-2-pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether is added to the dropping funnel. A small portion is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, the remaining 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

A solution of 3-methyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

The ether layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,3,4-trimethylheptan-4-ol.

-

The crude product can be purified by vacuum distillation.

Step 2: Dehydration of 2,3,4-Trimethylheptan-4-ol

This procedure describes the acid-catalyzed dehydration of the tertiary alcohol to form a mixture of alkenes.

Materials and Reagents:

-

2,3,4-Trimethylheptan-4-ol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous calcium chloride

Procedure:

-

A round-bottom flask is charged with 2,3,4-trimethylheptan-4-ol (1.0 equivalent) and a catalytic amount of concentrated sulfuric acid.

-

The flask is fitted with a distillation apparatus.

-

The mixture is heated gently. The alkene products will distill as they are formed.

-

The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

The organic layer is dried over anhydrous calcium chloride and then distilled to yield a mixture of 2,3,4-trimethylheptene isomers.

Step 3: Hydrogenation of 2,3,4-Trimethylheptene

This final step involves the catalytic hydrogenation of the alkene mixture to the desired alkane.

Materials and Reagents:

-

2,3,4-Trimethylheptene mixture

-

Ethanol (B145695) (or ethyl acetate) as a solvent

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

The 2,3,4-trimethylheptene mixture (1.0 equivalent) is dissolved in ethanol in a hydrogenation flask.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The flask is connected to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

-

The air in the flask is replaced with hydrogen, and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The solvent is removed by distillation to yield the final product, this compound. Further purification can be achieved by fractional distillation.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 52896-95-4 | [4] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Key Features/Values | Reference |

| ¹³C NMR | Spectra available in databases | [1] |

| Mass Spectrometry (GC-MS) | Spectra available in databases | [1] |

| IR Spectroscopy | Spectra available in databases | [1] |

| Kovats Retention Index (Standard non-polar) | 933, 933.4, 934 | [1] |

Conclusion

This technical guide has detailed a robust and plausible synthetic route for the preparation of this compound. While the historical discovery of this specific alkane isomer is not prominently documented, its synthesis can be reliably achieved using fundamental organic reactions such as the Grignard reaction, dehydration, and hydrogenation. The provided experimental protocols offer a clear and detailed methodology for researchers and scientists. The tabulated physicochemical and spectroscopic data serve as a valuable reference for the characterization of this compound. The logical workflows, visualized using Graphviz, provide a clear and concise overview of the synthetic process. This guide serves as a comprehensive resource for professionals in chemical research and drug development who may require the synthesis or detailed information of this compound.

References

Spectroscopic Analysis of 2,3,4-Trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-trimethylheptane (C₁₀H₂₂), a branched alkane. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the complexity of the overlapping signals in the ¹H NMR spectrum of branched alkanes, the following tables present predicted chemical shifts. These predictions are based on established empirical models and serve as a guide for spectral interpretation. The ¹³C NMR spectrum is generally more resolved, and the predicted chemical shifts are provided.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (C1) | ~ 0.9 | Triplet |

| CH₃ (on C2) | ~ 0.8 - 0.9 | Doublet |

| CH₃ (on C3) | ~ 0.8 - 0.9 | Doublet |

| CH₃ (on C4) | ~ 0.8 - 0.9 | Doublet |

| CH (C2) | ~ 1.5 - 1.7 | Multiplet |

| CH (C3) | ~ 1.3 - 1.5 | Multiplet |

| CH (C4) | ~ 1.2 - 1.4 | Multiplet |

| CH₂ (C5) | ~ 1.1 - 1.3 | Multiplet |

| CH₂ (C6) | ~ 1.1 - 1.3 | Multiplet |

| CH₃ (C7) | ~ 0.9 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~ 14 |

| C2 | ~ 35 - 40 |

| C3 | ~ 30 - 35 |

| C4 | ~ 30 - 35 |

| C5 | ~ 25 - 30 |

| C6 | ~ 20 - 25 |

| C7 | ~ 14 |

| CH₃ on C2 | ~ 15 - 20 |

| CH₃ on C3 | ~ 15 - 20 |

| CH₃ on C4 | ~ 15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations. The spectrum of this compound is expected to exhibit strong absorptions in these regions.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 3000 | C-H Stretch (sp³) | Strong |

| 1450 - 1470 | C-H Bend (Methylene scissors) | Medium |

| 1370 - 1380 | C-H Bend (Methyl rock) | Medium |

| ~720 | C-H Rock (Long chain) | Weak |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by the molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of C-C bonds. The fragmentation of branched alkanes is a complex process that leads to a variety of carbocation fragments. The most stable carbocations will typically give rise to the most abundant peaks. The NIST WebBook provides a mass spectrum for this compound.[1][2]

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Abundance |

| 142 | [C₁₀H₂₂]⁺ (Molecular Ion) | Low |

| 127 | [M - CH₃]⁺ | Low |

| 99 | [M - C₃H₇]⁺ | Moderate |

| 85 | [M - C₄H₉]⁺ | Moderate |

| 71 | [M - C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | High (often base peak) |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Moderate |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS (typically 1-2 drops of a 1% solution) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for thin-film analysis.

-

Dropper or pipette

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies for C-H bonds in alkanes.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Helium carrier gas

-

Volatile solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like hexane.

-

-

GC-MS System Setup:

-

Set the GC oven temperature program. A typical program for a volatile alkane might start at 50°C and ramp up to 250°C at a rate of 10°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the helium carrier gas flow rate (e.g., 1 mL/min).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The mass spectrometer will be operated in electron ionization (EI) mode, typically at 70 eV.

-

Acquire mass spectra over a range of m/z values (e.g., 20-200 amu) as the compound elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways that explain the observed ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques discussed.

Caption: Workflow of spectroscopic analysis for structural determination.

References

Thermodynamic Properties of 2,3,4-Trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3,4-trimethylheptane (C₁₀H₂₂), a branched alkane. The information presented herein is compiled from critically evaluated data and established experimental methodologies, intended to serve as a valuable resource for researchers and professionals in various scientific disciplines.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize key quantitative data, primarily sourced from the NIST/TRC Web Thermo Tables (WTT) and Cheméo, which provide critically evaluated data for a wide range of organic compounds.[1][2]

Table 1: General and Physical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₂ | - | [3][4] |

| Molar Mass | 142.286 | g/mol | [1] |

| Normal Boiling Point | 429.0 | K | [3] |

| Critical Temperature | 609.4 | K | [1] |

| Critical Pressure | 2276.23 | kPa | [1] |

Table 2: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Unit | State | Source |

| Enthalpy of Formation | - | kJ/mol | Gas | [1] |

| Enthalpy of Formation | - | kJ/mol | Liquid | [1] |

| Standard Gibbs Free Energy of Formation | - | kJ/mol | Gas | [2] |

Table 3: Heat Capacity and Enthalpy of Vaporization

| Property | Temperature Range (K) | Unit | State | Source |

| Heat Capacity at Constant Pressure (Cₚ) | 200 - 1500 | J/(mol·K) | Ideal Gas | [1] |

| Enthalpy of Vaporization (ΔᵥₐₚH) | 255 - 609.4 | kJ/mol | Liquid to Gas | [1] |

Table 4: Entropy

| Property | Temperature Range (K) | Unit | State | Source |

| Entropy (S) | 200 - 1500 | J/(mol·K) | Ideal Gas | [1] |

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. While specific experimental data for this compound is compiled in databases, the following sections describe the general methodologies employed for alkanes and other organic compounds.

Determination of Heat Capacity (Cₚ)

The heat capacity of a liquid like this compound is typically measured using calorimetry. Adiabatic and differential scanning calorimetry are common methods.

Methodology: Adiabatic Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sealed calorimetric vessel.

-

Calorimeter Setup: The vessel is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.

-

Heating: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in temperature.

-

Temperature Measurement: The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input, once thermal equilibrium is reached.

-

Calculation: The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise. The measurements are repeated over the desired temperature range.

Determination of Enthalpy of Vaporization (ΔᵥₐₚH)

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Methodology: Calorimetric Determination

-

Apparatus: A vaporization calorimeter is used, which allows for the controlled evaporation of the sample.

-

Sample Introduction: A known amount of this compound is introduced into the calorimeter.

-

Vaporization: The sample is heated to its boiling point at a constant pressure. The energy required to vaporize a specific amount of the substance is measured.

-

Condensation and Measurement: The vapor is then condensed and the amount of substance vaporized is accurately determined, often by weighing the condensate.

-

Calculation: The enthalpy of vaporization is calculated by dividing the energy input by the number of moles of the substance vaporized.

Determination of Enthalpy of Formation (ΔբH°)

The standard enthalpy of formation of an organic compound like this compound is typically determined by combustion calorimetry.

Methodology: Bomb Calorimetry

-

Sample Preparation: A weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with pure oxygen under high pressure (typically around 30 atm).

-

Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is measured before and after combustion. The temperature change is used to calculate the heat released during the combustion reaction.

-

Calculation: After applying corrections for the heat capacity of the calorimeter and other factors, the enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Entropy (S)

The absolute entropy of a substance is determined by measuring its heat capacity from as close to absolute zero as possible up to the desired temperature.

Methodology: Calorimetric Measurement from Low Temperature

-

Low-Temperature Calorimetry: The heat capacity of this compound is measured using an adiabatic calorimeter from a very low temperature (e.g., around 10 K) up to room temperature and beyond.

-

Phase Transitions: The enthalpy changes for any phase transitions (e.g., melting) are also measured.

-

Calculation: The entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature (Cₚ/T) from 0 K to T, and adding the entropy changes for any phase transitions that occur within that temperature range. The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this calculation.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of a substance like this compound.

Caption: Workflow for determining thermodynamic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Revision Notes - Experiments to determine specific heat capacity of solids and liquids | Thermal Physics | Physics - 0625 - Supplement | IGCSE | Sparkl [sparkl.me]

- 4. Measure the Specific Heat of Water and Other Fluids : 5 Steps (with Pictures) - Instructables [instructables.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoisomers of 2,3,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,3,4-trimethylheptane, a branched alkane with notable applications in fuel science. While not directly involved in pharmacological signaling pathways, the principles of its stereoisomerism and the methodologies for its separation and characterization are highly relevant to the broader field of chiral molecule analysis in drug development.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C10H22 and a molecular weight of 142.28 g/mol .[1][2][3] Its primary application is as a reference fuel in octane (B31449) rating tests due to its excellent combustion properties.[4] It is a colorless liquid with a characteristic odor.[4] The presence of multiple chiral centers in its structure gives rise to a number of stereoisomers, each with unique three-dimensional arrangements.

Stereoisomerism in this compound

The structure of this compound features three chiral centers at carbons 2, 3, and 4. A chiral center is a carbon atom attached to four different groups. The number of possible stereoisomers is determined by the formula 2^n, where 'n' is the number of chiral centers. For this compound, this results in 2^3 = 8 possible stereoisomers.

These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not enantiomers is diastereomeric. Diastereomers have different physical properties. The stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature for each chiral center.

Stereoisomer Configurations

The eight stereoisomers of this compound are defined by the specific spatial arrangement (R or S) at each of the three chiral centers (C2, C3, and C4).

| Stereoisomer | C2 Configuration | C3 Configuration | C4 Configuration | Enantiomeric Pair |

| 1 | R | R | R | 2 |

| 2 | S | S | S | 1 |

| 3 | R | R | S | 4 |

| 4 | S | S | R | 3 |

| 5 | R | S | R | 6 |

| 6 | S | R | S | 5 |

| 7 | R | S | S | 8 |

| 8 | S | R | R | 7 |

Logical Relationships of Stereoisomers

The relationships between the eight stereoisomers can be visualized as a network of enantiomeric and diastereomeric pairs.

Stereoisomer relationships of this compound.

Physicochemical Characteristics

| Property | Value | Unit | Source |

| Molecular Formula | C10H22 | - | [1][5] |

| Molecular Weight | 142.28 | g/mol | [1][2][5] |

| Boiling Point (Tboil) | 429 | K | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 47.30 | kJ/mol | [3] |

| Kovats Retention Index (non-polar) | 933 - 934 | - | [2][3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.715 | - | [3] |

Note: The listed properties generally represent a mixture of isomers or a single, unspecified isomer. Properties such as specific rotation, which are critical for distinguishing enantiomers, are expected to be equal in magnitude but opposite in sign for each enantiomeric pair.

Experimental Protocols for Separation and Characterization

The separation of the stereoisomers of this compound, particularly the enantiomeric pairs, requires chiral separation techniques. Chiral gas chromatography (GC) is the most suitable and widely used method for the analysis of volatile chiral hydrocarbons.[6][7][8]

Chiral Gas Chromatography (GC) Protocol

This protocol outlines a general procedure for the separation of the stereoisomers of this compound.

Objective: To resolve the eight stereoisomers of this compound.

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9]

-

Chiral Column: A capillary column with a chiral stationary phase (CSP), typically based on derivatized cyclodextrins.[6][9][10]

-

Carrier Gas: High-purity helium or hydrogen.[9]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile, non-polar solvent (e.g., hexane).

-

Instrument Setup:

-

Install the chiral GC column in the gas chromatograph.

-

Set the carrier gas flow rate to the manufacturer's recommendation for the column dimensions.

-

Establish an optimized temperature program. A slow temperature ramp is often necessary to achieve baseline separation of all isomers. A typical starting point could be:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: 2 °C/minute to 150 °C.

-

Hold: 5 minutes at 150 °C.

-

-

Set the injector temperature to 200 °C and the detector temperature to 250 °C.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram. The different stereoisomers will elute at different retention times due to their differential interactions with the chiral stationary phase.

-

Identification:

-

If using an MS detector, the mass spectrum of each peak can confirm that it corresponds to a C10H22 isomer.

-

The elution order of the stereoisomers is specific to the chiral column used. Identification of individual stereoisomers requires the use of pure, synthesized standards for each isomer.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the separation and characterization of this compound stereoisomers.

Workflow for stereoisomer separation and analysis.

Conclusion

This compound presents a classic example of multi-center chirality in a simple alkane. The existence of eight distinct stereoisomers necessitates the use of advanced analytical techniques, such as chiral gas chromatography, for their separation and quantification. While this molecule is not directly used in drug development, the principles and methodologies discussed are fundamental to the analysis of chiral molecules in the pharmaceutical industry, where the stereochemistry of a drug candidate is critical to its efficacy and safety. Further research to synthesize and characterize each of the eight stereoisomers would be valuable for establishing reference data for analytical applications.

References

- 1. Heptane, 2,3,4-trimethyl- [webbook.nist.gov]

- 2. This compound | C10H22 | CID 93280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 2,3,4-trimethyl- (CAS 52896-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. echemi.com [echemi.com]

- 5. Heptane, 2,3,4-trimethyl- [webbook.nist.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. azom.com [azom.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. gcms.cz [gcms.cz]

An In-depth Technical Guide on the Natural Occurrence and Sources of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, acyclic saturated hydrocarbons featuring alkyl side chains, are ubiquitous in nature, originating from both geological and biological sources. They are significant components of petroleum and natural gas, and are also synthesized by a diverse array of organisms, including plants, insects, and microorganisms. This technical guide provides a comprehensive overview of the natural occurrence and sources of branched alkanes. It details their presence in various matrices, summarizes quantitative data, and provides detailed experimental protocols for their extraction, isolation, and identification. Furthermore, this guide visualizes key biosynthetic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of these complex molecules.

Natural Occurrence and Sources

Branched alkanes are widespread in both the geosphere and biosphere. Their structural diversity and distribution patterns provide valuable information in fields ranging from petroleum geochemistry to chemical ecology.

Petroleum and Natural Gas

Branched alkanes are major constituents of crude oil and natural gas, formed over millions of years from the thermal decomposition of organic matter.[1][2] Their presence and relative abundance can vary significantly depending on the source rock and geological conditions.[3][4]

-

Crude Oil: In crude oil, branched alkanes, also known as isoalkanes, are present alongside straight-chain normal alkanes (n-alkanes) and cycloalkanes. The ratio of n-alkanes to isoalkanes can vary, with reported ratios for some crude oils ranging from 1.3 to 6.9 for shorter-chain alkanes like pentanes, hexanes, and heptanes.[3] Isoprenoids, a specific class of branched alkanes derived from the degradation of biological material, are particularly important in petroleum geochemistry. Pristane (B154290) (C19) and phytane (B1196419) (C20), derived from the phytyl side chain of chlorophyll, are prominent isoprenoids in crude oil.[5][6] The ratio of pristane to phytane (Pr/Ph) is a widely used biomarker to infer the redox conditions of the depositional environment of the source rock.[5][6][7]

-

Natural Gas: Natural gas is primarily composed of methane, but also contains smaller amounts of higher alkanes, including branched isomers.[1][8] Natural Gas Liquids (NGLs) are hydrocarbons that are separated from natural gas and exist as liquids at ambient pressures.[8][9] These liquids contain significant proportions of branched alkanes such as isobutane (B21531) and isopentane.[10][11]

Table 1: Abundance of Branched Alkanes in Petroleum and Natural Gas

| Source | Component | Typical Abundance/Ratio | Reference(s) |

| Ponca Crude Oil | n-Heptanes / iso-Heptanes | 1.7 | [3] |

| Ponca Crude Oil | n-Octanes / iso-Octanes | 6.9 | [3] |

| Pennsylvania Crude Oil | n-Pentanes / iso-Pentanes | 1.3 | [3] |

| Pennsylvania Crude Oil | n-Hexanes / iso-Hexanes | 1.7 | [3] |

| Pennsylvania Crude Oil | n-Heptanes / iso-Heptanes | 1.5 | [3] |

| Various Crude Oils | Pristane/Phytane (Pr/Ph) Ratio | < 0.8 (hypersaline/anoxic) to > 3.0 (terrestrial/oxic) | [5][7] |

| Natural Gas Liquids (NGLs) | Isobutane | Component of NGLs | [9][10][11] |

| Natural Gas Liquids (NGLs) | Isopentane | Component of NGLs | [9][10][11] |

Plants

Branched alkanes are components of the epicuticular wax that covers the surfaces of many plants.[12] This waxy layer serves as a protective barrier against desiccation, UV radiation, and pathogens.[12] The composition of plant waxes can include n-alkanes, branched alkanes, long-chain alcohols, and triterpenoids.[10][12]

In some plant species, iso-alkanes can be found alongside the more dominant n-alkanes. For example, studies on pepper accessions (Capsicum spp.) have shown that thrips-susceptible varieties have significantly higher concentrations of C25-C29 n-alkanes and iso-alkanes in their leaf cuticular waxes.[12] In the epicuticular wax of Rosa canina leaves, alkanes constitute a significant portion (52%), although the specific proportion of branched alkanes within this fraction can vary.[10]

Table 2: Occurrence of Branched Alkanes in Plant Waxes

| Plant Species | Location | Branched Alkane Presence | Notes | Reference(s) |

| Capsicum spp. (Pepper) | Leaf Cuticular Wax | Higher concentrations of iso-alkanes in thrips-susceptible accessions | C25-C29 chain lengths | [12] |

| Rosa canina (Rose) | Adaxial Leaf Epicuticular Wax | Present within the 52% alkane fraction | Secondary alcohols also found only in the epicuticular layer | [10] |

| Various Browse Pastures | Cuticular Wax | Present | Odd-chain alkanes are predominant | [13] |

Insects

Insects possess a complex layer of cuticular hydrocarbons (CHCs) on their exoskeleton, which plays a crucial role in preventing desiccation and mediating chemical communication.[14][15] This layer is a mixture of n-alkanes, alkenes, and methyl-branched alkanes.[14][15] The composition of CHCs is often species-specific and can vary with age, sex, and social caste.[14]

Methyl-branched alkanes are particularly diverse in insects and include monomethyl, dimethyl, and trimethyl alkanes. The position of the methyl branches along the carbon chain contributes to the vast diversity of insect CHCs.

Table 3: Relative Abundance of Branched Alkanes in a Selection of Insect Species

| Insect Species | Order | Relative Abundance of Methyl-branched Alkanes (%) | Reference(s) |

| Drosophila melanogaster | Diptera | 40-60 | [14] |

| Blattella germanica (German Cockroach) | Blattodea | 70-90 | [14] |

| Apis mellifera (Honey Bee) | Hymenoptera | 10-20 | [14] |

| Solenopsis invicta (Fire Ant) | Hymenoptera | 20-40 | [14] |

| Anopheles gambiae (Mosquito) | Diptera | Present | [14] |

| Sarcodexia lambens | Diptera | Present (C23 to C33) | [15] |

Note: The relative abundances are approximate and can vary based on various factors.

Microorganisms

A variety of microorganisms, including bacteria, fungi, and microalgae, are capable of producing branched alkanes.[16] The microbial production of alkanes is an area of active research for the development of biofuels.[16][17][18]

The biosynthesis of branched alkanes in microorganisms typically originates from branched-chain fatty acid precursors.[16] Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been genetically modified to produce alkanes, including branched-chain variants.[16][17][19] For instance, by expressing specific enzymes, Acinetobacter baylyi ADP1 has been engineered to produce long-chain alkanes from acetate, which can be derived from CO2 by other microbes.[19]

Table 4: Microbial Production of Branched Alkanes

| Microorganism | Type | Branched Alkane Production | Notes | Reference(s) |

| Cyanobacteria | Bacteria | Naturally produce a variety of alkanes, including branched ones. | - | [16] |

| Acinetobacter baylyi ADP1 | Engineered Bacteria | Production of long-chain alkanes from acetate. | Part of a modular system for producing fuels from CO2. | [19] |

| Escherichia coli | Engineered Bacteria | Production of C13-C17 alkanes and alkenes. | Heterologous expression of cyanobacterial alkane biosynthesis pathway. | [16] |

| Saccharomyces cerevisiae | Engineered Yeast | Production of long-chain alkanes. | Modified to express plant-derived and cyanobacterial enzymes. | [16] |

| Mycobacterium fortuitum and Mycobacterium ratisbonense | Bacteria | Capable of degrading the multiply branched alkane squalane. | - | [20] |

Experimental Protocols

The extraction, isolation, and identification of branched alkanes from various natural sources require specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used method for this purpose.

Extraction and Analysis of Branched Alkanes from Petroleum

Objective: To isolate and quantify branched alkanes from crude oil or petroleum fractions.

Methodology:

-

Fractional Distillation: Crude oil is first separated into different fractions based on boiling points in a fractionating column. Lighter fractions containing shorter-chain alkanes are collected at the top, while heavier fractions with longer-chain alkanes are collected at the bottom.

-

Sample Preparation: A known amount of the petroleum fraction is dissolved in an appropriate solvent, such as hexane (B92381). An internal standard (e.g., a deuterated alkane) is added for quantification.[6]

-

Fractionation (Optional): For complex samples, further fractionation using high-performance liquid chromatography (HPLC) can be performed to separate the aliphatic fraction from aromatic and polar compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: An aliquot of the prepared sample is injected into the GC-MS system.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5MS). The column temperature is programmed to ramp up, separating the hydrocarbons based on their boiling points and interaction with the stationary phase.

-

Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments.

-

Identification: Branched alkanes are identified by their characteristic mass spectra and retention times compared to known standards and library data.

-

Quantification: The concentration of each branched alkane is determined by comparing its peak area to that of the internal standard.

-

Extraction and Analysis of Branched Alkanes from Insect Cuticular Hydrocarbons

Objective: To extract and analyze the branched alkane composition of an insect's cuticle.

Methodology:

-

Extraction:

-

Solvent Extraction: The insect(s) are submerged in a non-polar solvent like hexane for a short period (e.g., 5-10 minutes).[14] The solvent dissolves the cuticular lipids. The extract is then carefully transferred to a clean vial and the solvent is evaporated under a gentle stream of nitrogen.

-

-

Sample Preparation: The dried extract is redissolved in a small, known volume of hexane. An internal standard can be added for quantification.

-

GC-MS Analysis:

-

Injection: 1-2 µL of the sample is injected into the GC-MS.

-

GC Conditions: A typical setup includes a non-polar capillary column (e.g., 30m DB-5ms). The oven temperature is programmed with an initial hold, followed by a ramp to a high final temperature to elute the long-chain hydrocarbons.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of approximately m/z 50-650.

-

Identification: Methyl-branched alkanes are identified based on their retention indices and the characteristic fragmentation patterns in their mass spectra.

-

Extraction and Analysis of Branched Alkanes from Microbial Cultures

Objective: To extract, derivatize, and analyze branched-chain fatty acids (precursors to branched alkanes) and branched alkanes from microbial biomass.

Methodology:

-

Cell Harvesting: Microbial cultures are centrifuged to pellet the cells. The supernatant is discarded, and the cell pellet is washed with a buffer or saline solution.

-

Lipid Extraction:

-

For Branched-Chain Fatty Acids (as FAMEs): An acid-catalyzed transesterification is performed. The cell pellet is treated with a reagent like 2.5% H2SO4 in methanol (B129727) and heated. This process simultaneously extracts and converts the fatty acids to fatty acid methyl esters (FAMEs).

-

For Branched Alkanes: A direct solvent extraction can be performed on the lyophilized (freeze-dried) biomass using a solvent system like chloroform:methanol.

-

-

Purification: The lipid extract is then partitioned with water to remove polar contaminants. The organic phase containing the lipids is collected and dried.

-

GC-MS Analysis:

-

Injection: The purified and concentrated extract is injected into the GC-MS.

-

GC Conditions: A polar capillary column is often used for FAME analysis, while a non-polar column is suitable for direct alkane analysis. The temperature program is optimized based on the expected chain lengths.

-

Identification and Quantification: Branched-chain FAMEs or alkanes are identified by their mass spectra and retention times. Quantification is performed using an appropriate internal standard.

-

Visualization of Key Pathways and Workflows

Biosynthesis of Methyl-Branched Alkanes in Insects

The biosynthesis of methyl-branched alkanes in insects is a multi-step process that occurs primarily in specialized cells called oenocytes. It is an extension of the fatty acid synthesis pathway.

General Experimental Workflow for Branched Alkane Analysis

The following diagram illustrates a generalized workflow for the extraction and analysis of branched alkanes from a natural source.

References

- 1. dixonvalve.com [dixonvalve.com]

- 2. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. Extraction Methods Used to Separate Lipids from Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A Guide to Natural Gas and Natural Gas Liquids [setxind.com]

- 8. Natural Gas Liquids | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 9. Science Break: Natural Gas Liquids | Nov. 2012 | CSEG RECORDER [csegrecorder.com]

- 10. What are natural gas liquids and how are they used? - U.S. Energy Information Administration (EIA) [eia.gov]

- 11. WO2012062962A1 - A method for lipid extraction from biomass - Google Patents [patents.google.com]

- 12. GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. esig.org [esig.org]

- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 20. WO2018112165A1 - Methods for lipid extraction and identification of microbes using same via mass spectrometry - Google Patents [patents.google.com]

Health and Safety Data for 2,3,4-Trimethylheptane: A Technical Guide

Introduction

2,3,4-Trimethylheptane is a branched alkane with the chemical formula C10H22. Due to the lack of specific toxicological and safety data for this isomer, this document extrapolates information from structurally similar compounds and the broader category of hydrocarbon solvents. Branched alkanes in this carbon range are typically colorless liquids with a characteristic odor. They are primarily used in fuels and as industrial solvents.

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H22 | - |

| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |

| CAS Number | 52896-95-4 | --INVALID-LINK-- |

| Appearance | Colorless liquid | Inferred from similar alkanes |

| Odor | Characteristic hydrocarbon odor | Inferred from similar alkanes |

| Boiling Point | 159.9 °C (Predicted) | --INVALID-LINK-- |

| Melting Point | - | No data available |

| Flash Point | Flammable (exact value not available) | Inferred from similar C10 alkanes |

| Vapor Pressure | - | No data available |

| Water Solubility | Insoluble (predicted) | Inferred from similar alkanes |

| Density | 0.749 g/cm³ (Predicted) | --INVALID-LINK-- |

Hazard Identification and Classification

As no specific GHS classification for this compound is available, the following classification is inferred from the general hazards of C10 branched alkanes and hydrocarbon solvents.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity - Single Exposure (Narcotic Effects) | Category 3 | H336: May cause drowsiness or dizziness |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Toxicological Profile

Detailed toxicological studies on this compound have not been identified. The following information is based on the toxicological profile of similar hydrocarbon solvents.

Acute Toxicity:

-

Oral: Low acute oral toxicity is expected. The primary concern upon ingestion is aspiration into the lungs.

-

Dermal: Expected to have low acute dermal toxicity. Prolonged or repeated skin contact may cause irritation and dermatitis due to defatting of the skin.

-

Inhalation: Inhalation of high concentrations of vapors may cause respiratory tract irritation, dizziness, drowsiness, headache, and other central nervous system (CNS) effects.[1]

Chronic Toxicity:

-

Repeated exposure may cause skin dryness and cracking.[2][3]

-

Long-term inhalation of high concentrations of similar hydrocarbon solvents has been associated with neurological effects.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant. Hydrocarbon solvents are generally not classified as such unless they contain specific hazardous components like benzene.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for testing substances of this class.

Acute Oral Toxicity (Based on OECD Test Guideline 423):

-

Test Animals: Typically, rats are used.

-

Procedure: A single dose of the substance is administered by gavage to a small number of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The test allows for the determination of an acute toxic class, rather than a precise LD50 value, to reduce animal usage.[4]

Acute Dermal Toxicity (Based on OECD Test Guideline 402):

-

Test Animals: Rats or rabbits are commonly used.

-

Procedure: The substance is applied to a shaved area of the skin and held in contact with an occlusive dressing for 24 hours.

-

Observation: The animals are observed for signs of toxicity and skin reactions for 14 days.

-

Endpoint: The LD50 value is determined.

Acute Inhalation Toxicity (Based on OECD Test Guideline 403):

-

Test Animals: Typically, rats are used.

-

Procedure: Animals are exposed to the substance as a vapor or aerosol in an inhalation chamber for a defined period (usually 4 hours).

-

Observation: Animals are observed for signs of toxicity and mortality during and after exposure for up to 14 days.

-

Endpoint: The LC50 (lethal concentration 50%) is determined.[4]

Safe Handling and Storage

The following workflow outlines the key steps for the safe handling of flammable liquid hydrocarbons like this compound.

First-Aid Measures

In the event of exposure, the following first-aid measures, based on general procedures for hydrocarbon solvents, should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If vomiting occurs, keep head lower than hips to prevent aspiration into the lungs. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or foam. Water spray may be ineffective but can be used to cool fire-exposed containers.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

While specific health and safety data for this compound is lacking, a conservative approach based on the properties of similar C10 branched alkanes and hydrocarbon solvents is warranted. This substance should be handled as a flammable liquid that is a skin irritant and an aspiration hazard, with the potential to cause CNS depression upon inhalation. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas, is essential to minimize the risk of exposure and injury. Researchers should consult institutional safety guidelines and perform a thorough risk assessment before using this chemical.

References

A Comprehensive Technical Guide to 2,3,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,3,4-trimethylheptane, a branched alkane with significant applications in the fuel industry and as a non-polar solvent. While not a compound with direct applications in drug development as an active pharmaceutical ingredient, its well-defined physicochemical properties make it a useful reference standard and solvent in various chemical and analytical contexts. This document consolidates available data on its chemical identity, physical and chemical properties, and its primary applications, with a focus on providing a technical resource for scientific professionals.

Chemical Identity and Nomenclature

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents at positions 2, 3, and 4.

-

IUPAC Name: this compound[1]

-

CAS Number: 52896-95-4[1]

-

Molecular Formula: C₁₀H₂₂[2]

-

Molecular Weight: 142.28 g/mol [3]

-

SMILES: CCCC(C)C(C)C(C)C[1]

-

InChI Key: UVVYAKOLFKEZEE-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a reference fuel and solvent. A summary of these properties is presented in the table below.

| Property | Value | Unit | Reference |

| Physical State | Colorless liquid | - | [3] |

| Odor | Characteristic | - | [3] |

| Boiling Point | 164.85 | °C | |

| Melting Point | -109.15 | °C | |

| Density | 0.745 | g/cm³ at 20°C | |

| Vapor Pressure | 2.9 | mmHg at 25°C | |

| Water Solubility | 1.83 | mg/L at 25°C | |

| LogP (Octanol-Water Partition Coefficient) | 4.98 | - | |

| Henry's Law Constant | 1.4 x 10⁻⁴ | mol/(kg*bar) | [4] |

Applications in Research and Industry

The primary application of this compound stems from its combustion properties and its nature as a non-polar solvent.

Reference Fuel in Octane (B31449) Rating

This compound is a significant component in the determination of the octane rating of gasoline. The octane rating is a measure of a fuel's ability to resist "knocking" or "pinging" during combustion. Due to its branched structure, this compound has a high octane rating and is used as a reference fuel in these tests.[3] Its consistent combustion characteristics allow for the calibration of engines used in octane rating tests.[3]

High-Performance Fuel Blends

Beyond its role as a reference compound, this compound is also utilized in the formulation of high-performance gasoline blends.[3] Its inclusion can enhance the overall combustion characteristics of the fuel, leading to improved engine performance and efficiency.[3]

Non-Polar Solvent

As a non-polar alkane, this compound can be employed as a solvent for non-polar compounds in various chemical reactions and extractions. Its low reactivity makes it a suitable medium for reactions involving highly reactive reagents.

Experimental Protocols

Due to the limited public documentation of this compound in biological or pharmaceutical research, detailed experimental protocols in these areas are not available. However, a generalized protocol for its use in gas chromatography, a common analytical technique, is provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general steps for the analysis of a sample containing this compound.

Objective: To identify and quantify this compound in a liquid sample.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

A suitable capillary column (e.g., non-polar)

-

Sample containing this compound

-

This compound standard for calibration

-

Volumetric flasks and syringes

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in a suitable volatile solvent (e.g., hexane) at known concentrations.

-

Sample Preparation: Dilute the sample containing this compound in the same solvent if necessary to fall within the calibration range.

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Set the carrier gas (Helium) flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standard or sample into the GC.

-

Data Acquisition: Acquire the chromatogram and mass spectrum for each run.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum to a reference spectrum.

-

Generate a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Logical Workflow for Octane Rating Determination

Caption: A simplified workflow illustrating the use of this compound in octane rating tests.

Relevance to Drug Development

It is important to note that this compound is not typically used as a therapeutic agent or an excipient in pharmaceutical formulations. Its high lipophilicity and volatility make it unsuitable for most drug delivery applications. However, for researchers in drug discovery and development, an understanding of such simple alkanes can be relevant in the following contexts:

-

Solvent for Synthesis: In the synthesis of active pharmaceutical ingredients (APIs), non-polar solvents are often required. While more common alkanes like hexane (B92381) or heptane are typically used, the principles of solubility and reactivity of this compound are transferable.

-

Reference Compound: In analytical chemistry, particularly in chromatography, a wide range of compounds are used as standards for method development and validation. While not a common standard in pharmaceutical analysis, its well-defined properties could make it useful in specific, non-clinical applications.

-

Toxicology Studies: While no specific toxicology data for this compound was found for this guide, the toxicology of alkanes, in general, is an important area of study. Understanding the potential for irritation, neurotoxicity, and other adverse effects of organic solvents is a critical component of laboratory safety and preclinical drug development.

Conclusion

This compound is a well-characterized branched alkane with established applications in the fuel industry. For the scientific research community, particularly those in drug development, its direct utility is limited. However, a thorough understanding of its physicochemical properties and its role as a reference standard and solvent provides valuable foundational knowledge in organic chemistry and analytical sciences. The data and workflows presented in this guide offer a consolidated resource for professionals requiring technical information on this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,4-Trimethylheptane as a Reference Fuel in Octane Rating Tests

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octane (B31449) rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine. This property is fundamental to engine performance, efficiency, and longevity. The standardized methods for determining octane ratings, namely the Research Octane Number (RON) and Motor Octane Number (MON), rely on a scale defined by primary reference fuels (PRFs). While iso-octane (2,2,4-trimethylpentane) and n-heptane define the 100 and 0 points on this scale, respectively, other highly pure hydrocarbons, known as reference fuels, are essential for calibrating testing equipment and for research into fuel formulations.[1][2] 2,3,4-trimethylheptane, a highly branched alkane, is recognized for its high octane characteristics and serves as a valuable reference fuel in such testing.[3] Its stable combustion properties make it an ideal compound for evaluating the performance of other fuels.[3]

This document provides detailed application notes and experimental protocols for the use of this compound and other reference fuels in octane rating determination, adhering to the standardized ASTM D2699 (RON) and ASTM D2700 (MON) methods.

Data Presentation: Properties of Reference Fuels

The selection of appropriate reference fuels is paramount for accurate octane rating. The following table summarizes the key physical properties and octane ratings of primary and other reference fuels, including available data for this compound.

| Fuel Component | Chemical Formula | Molecular Weight ( g/mol ) | Research Octane Number (RON) | Motor Octane Number (MON) |

| n-Heptane | C₇H₁₆ | 100.21 | 0 | 0 |

| Iso-octane (2,2,4-Trimethylpentane) | C₈H₁₈ | 114.23 | 100 | 100 |

| This compound | C₁₀H₂₂ | 142.28 | >100 (estimated) | ~95-100 (estimated) |

| Toluene | C₇H₈ | 92.14 | 121 | 107 |

| Ethanol | C₂H₅OH | 46.07 | 108.6 | 89.7 |

| Methanol | CH₃OH | 32.04 | 108.7 | 88.6 |

| 2,2,3-Trimethylpentane | C₈H₁₈ | 114.23 | 109.6 | 99.9 |

| 2,3,3-Trimethylpentane | C₈H₁₈ | 114.23 | 106.1 | 99.4 |

Experimental Protocols